2-chloro-5-fluoro-5H-pyrimidin-4-one
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Overview
Description
2-Chloro-5-fluoro-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H2ClFN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-5H-pyrimidin-4-one typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-hydroxy-5-fluoropyrimidine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-Chloro-5-fluoro-5H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-4-hydroxy-5-fluoropyrimidine
Comparison: 2-Chloro-5-fluoro-5H-pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H2ClFN2O |
---|---|
Molecular Weight |
148.52 g/mol |
IUPAC Name |
2-chloro-5-fluoro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1-2H |
InChI Key |
ZWNMEKMUURCYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=O)C1F)Cl |
Origin of Product |
United States |
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